

Turofexorate Isopropyl in DMSO: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Turofexorate Isopropyl*

Cat. No.: *B1683278*

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These application notes provide detailed protocols and solubility data for **Turofexorate Isopropyl**, a potent and selective Farnesoid X receptor (FXR) agonist, in Dimethyl Sulfoxide (DMSO). This document is intended for researchers, scientists, and drug development professionals working with this compound.

Introduction

Turofexorate Isopropyl, also known as XL335, WAY-362450, and FXR-450, is a highly selective and orally bioavailable agonist of the Farnesoid X receptor (FXR) with an EC₅₀ of 4 nM.^{[1][2]} FXR is a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands, playing a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation. The activation of FXR by agonists like **Turofexorate Isopropyl** has shown potential therapeutic benefits in various conditions, including non-alcoholic steatohepatitis (NASH) and dyslipidemia. Accurate and consistent preparation of **Turofexorate Isopropyl** solutions is critical for reliable experimental outcomes. DMSO is a common solvent for this compound in in vitro studies.

Solubility Data

The solubility of **Turofexorate Isopropyl** in DMSO has been reported by various suppliers. The data is summarized in the table below. It is important to note that factors such as the purity of

the compound, the quality and water content of the DMSO, and the dissolution method can influence solubility.

Supplier/Source	Reported Solubility (mg/mL)	Molar Concentration (mM)	Notes
TargetMol	31	70.7	Sonication is recommended.[3]
Selleck Chemicals	33	75.26	Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[1]
MedchemExpress	25	57.02	Ultrasonic and warming and heat to 56°C. Hygroscopic DMSO has a significant impact on solubility.[2]
Cayman Chemical	5	-	-[4]
AbMole	25	-	Solubility at 25°C.[5]

Note: The molecular weight of **Turofexorate Isopropyl** is 438.47 g/mol .

Experimental Protocols

Preparation of a Turofexorate Isopropyl Stock Solution in DMSO

This protocol describes a general method for preparing a concentrated stock solution of **Turofexorate Isopropyl** in DMSO.

Materials:

- **Turofexorate Isopropyl** powder

- Anhydrous/fresh DMSO (low water content)
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer
- Water bath sonicator or heating block

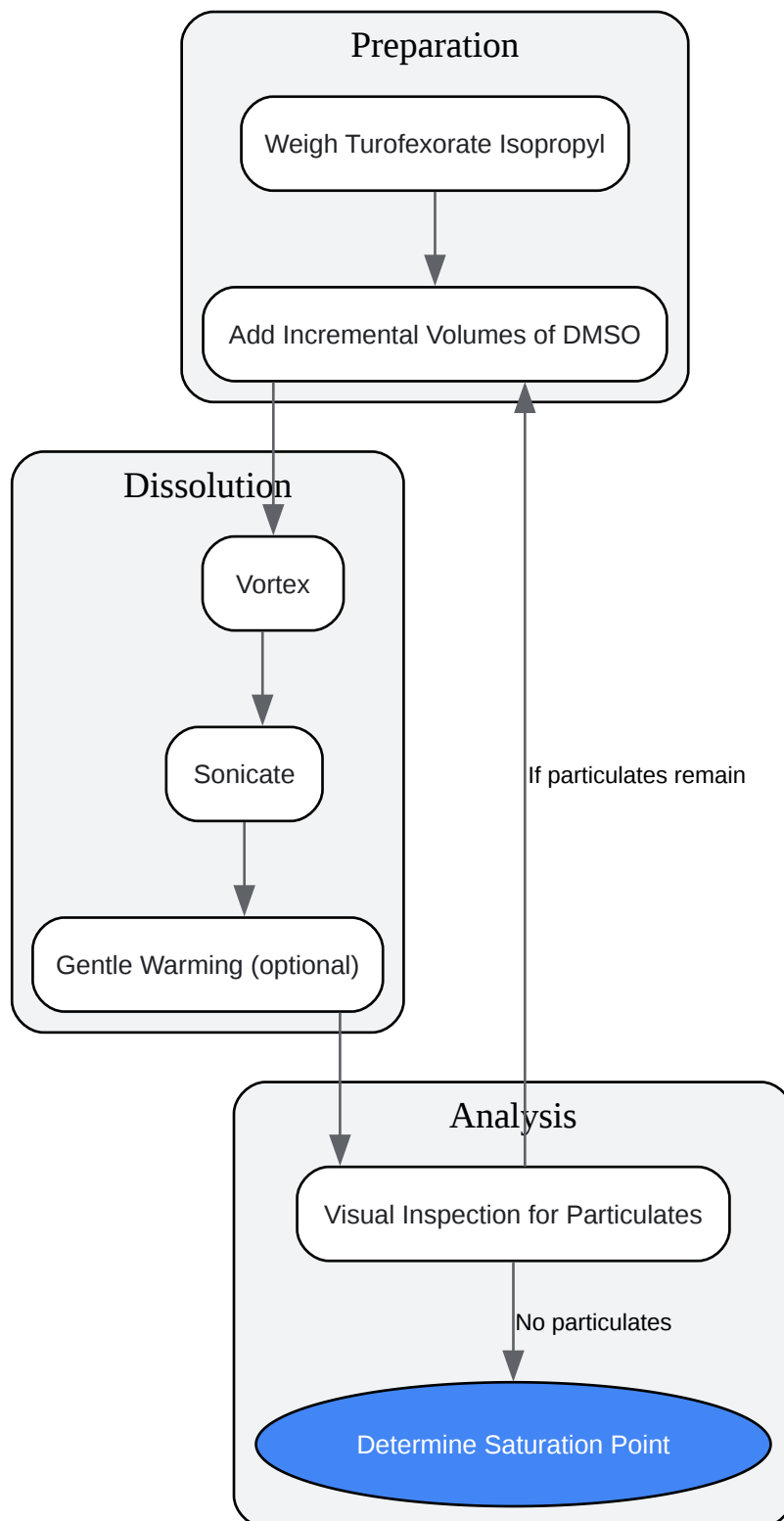
Procedure:

- Weighing: Accurately weigh the desired amount of **Turofexorate Isopropyl** powder using a calibrated analytical balance. Perform this in a fume hood or a well-ventilated area.
- Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the **Turofexorate Isopropyl** powder to achieve the desired concentration.
- Dissolution:
 - Vortex the mixture vigorously for 1-2 minutes.
 - To aid dissolution, sonicate the vial in a water bath for 10-15 minutes.^[3]
 - Alternatively, or in combination with sonication, the solution can be gently warmed (e.g., to 56°C) to facilitate dissolution.^[2]
 - Visually inspect the solution to ensure complete dissolution and absence of particulates.
- Storage: Store the stock solution at -20°C or -80°C for long-term stability.^{[2][3]} When stored at -80°C, the solution is reported to be stable for up to 2 years.^[2] Avoid repeated freeze-thaw cycles.

Note on DMSO Quality: The use of fresh, anhydrous DMSO is critical as absorbed moisture can significantly reduce the solubility of **Turofexorate Isopropyl**.^{[1][2]}

Workflow for Solubility Determination

The following diagram outlines a typical workflow for determining the solubility of **Turofexorate Isopropyl** in DMSO.

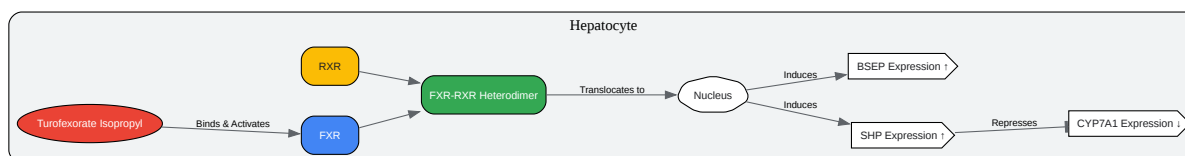


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Workflow for determining **Turofexorate Isopropyl** solubility.

Mechanism of Action: FXR Signaling Pathway

Turofexorate Isopropyl exerts its effects by activating the Farnesoid X Receptor (FXR). The simplified signaling pathway is depicted below.



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Simplified FXR signaling pathway activation by **Turofexorate Isopropyl**.

Upon entering the cell, **Turofexorate Isopropyl** binds to and activates FXR. This leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus, where it binds to specific response elements on target genes. This results in the induction of the Small Heterodimer Partner (SHP) and the Bile Salt Export Pump (BSEP). SHP, in turn, represses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

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